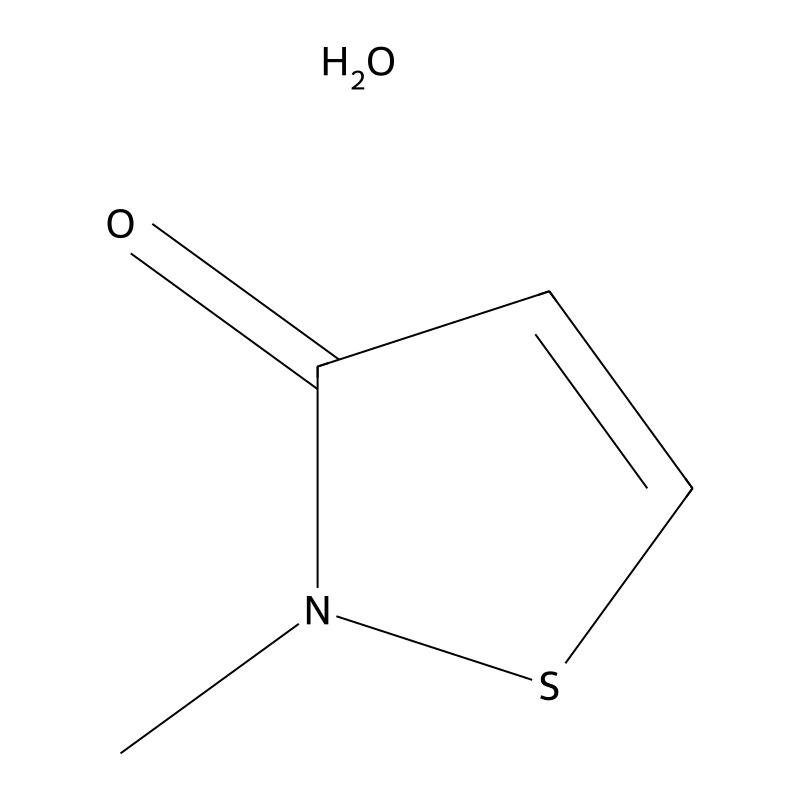

2-methyl-1,2-thiazol-3-one;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Research Chemical

Due to its designation as a hydrate (with water content), 2-Methylisothiazol-3(2H)-one hydrate(50% H2O) is likely used as a research chemical. Suppliers typically sell it for research purposes only [, , ].

Isotope-Labeled Compound

The notation "(2H)" in the name suggests the presence of a Deuterium atom (a heavy isotope of Hydrogen). This indicates it might be an isotope-labeled version of 2-Methylisothiazol-3(2H)-one, potentially used in studies involving isotopic labeling techniques [].

2-Methylisothiazol-3(2H)-one hydrate is a chemical compound recognized for its antimicrobial properties. It is commonly utilized as a preservative in various industrial and consumer products to inhibit the growth of bacteria and fungi. This compound belongs to the isothiazolinone family, which includes other related compounds known for their biocidal activity. The hydrate form contains 50% water, enhancing its solubility and making it suitable for use in aqueous formulations .

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones, utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: It can be reduced back to its thiol precursor using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur where the nitrogen or sulfur atoms are replaced by other functional groups, leading to various substituted isothiazolones depending on the nucleophile used.

The antimicrobial activity of 2-Methylisothiazol-3(2H)-one is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets thiol groups in proteins, leading to enzyme inactivation and disruption of cellular functions, ultimately resulting in microbial cell death. This mechanism makes it effective against a broad spectrum of microorganisms, including bacteria and fungi .

The synthesis of 2-Methylisothiazol-3(2H)-one typically involves cyclization reactions under controlled conditions. A common synthetic route includes the reaction of 2-methyl-3-mercaptopropionaldehyde with an oxidizing agent. Reaction conditions often require a solvent such as acetonitrile and a catalyst like hydrochloric acid. In industrial settings, large-scale chemical reactors are used, where reactants are combined under controlled temperature and pressure conditions, followed by purification through distillation or crystallization processes.

2-Methylisothiazol-3(2H)-one hydrate is widely employed across various fields due to its antimicrobial properties:

- Chemistry: Used as a biocide in chemical formulations to prevent microbial contamination.

- Biology: Employed in microbiological studies for inhibiting bacterial and fungal growth.

- Medicine: Investigated for potential use in antimicrobial therapies and as a preservative in pharmaceutical products.

- Industry: Utilized in the preservation of paints, coatings, adhesives, and personal care products .

Research into the interactions of 2-Methylisothiazol-3(2H)-one with biological systems has revealed its potential allergenic properties. The compound has been associated with contact dermatitis cases, raising concerns about its safety in consumer products. Studies have indicated that exposure levels may influence the likelihood of allergic reactions, necessitating careful formulation practices to minimize skin sensitization risks .

2-Methylisothiazol-3(2H)-one is part of the isothiazolinone family, which includes several notable compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Chloro-2-methyl-3(2H)-isothiazolone | 26172-54-3 | Often used in combination with 2-Methylisothiazol-3(2H)-one; effective biocide. |

| 2-Methyl-4-isothiazolin-3-one | 2682-20-4 | Known for similar applications but with different efficacy profiles. |

| Methylisothiazolinone | 2682-20-4 | Commonly used in personal care products; has allergenic potential similar to 2-Methylisothiazol-3(2H)-one. |

Uniqueness

Compared to its analogs, 2-Methylisothiazol-3(2H)-one is noted for being less potent but having a broader spectrum of activity against various microorganisms. Its hydrate form (50% H2O) enhances solubility and handling ease in aqueous formulations, making it particularly advantageous for specific applications .

The study of 2-methyl-1,2-thiazol-3-one (commonly referred to as methylisothiazolinone, MIT) and its hydrate form originated in the mid-20th century, with foundational work emerging from industrial chemistry laboratories. Initial synthesis routes for isothiazolinones were developed in the 1960s by Dow Chemical Company (later Rohm and Haas), focusing on their biocidal properties. The hydrate form, a stabilized version of MIT, gained attention due to its enhanced solubility in aqueous systems, making it suitable for use in water-based products.

Early research prioritized synthetic methodologies. A pivotal advancement occurred in 2003, when the cyclization of cis-N-methyl-3-thiocyanoacrylamide was optimized to produce MIT in high yields. This reaction, represented as:

$$ \text{NCSCH=CHC(O)NHCH}3 \rightarrow \text{SCH=CHC(O)NCH}3 + \text{HCN} $$

laid the groundwork for scaled production. By the 1980s, commercial formulations such as Kathon—a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and MIT—were widely adopted in industrial and cosmetic applications.

The hydrate form’s crystallographic structure remained elusive until 2024, when in situ cryocrystallography resolved its molecular conformation, revealing hydrogen-bonding networks that stabilize the compound. This breakthrough underscored the importance of hydration in modulating MIT’s reactivity and shelf life.

Evolution of Isothiazolinone Research Paradigms

Research on MIT hydrate has transitioned through three distinct phases:

- Synthetic Optimization (1960s–1990s): Focused on improving yield and purity, particularly for industrial biocides.

- Application Expansion (2000s–2010s): Explored uses in cosmetics, adhesives, and paper coatings, driven by its efficacy against microbial growth.

- Regulatory and Safety Reevaluation (2010s–present): Shifted toward understanding environmental and health impacts, prompting revised usage guidelines.

A paradigm shift occurred in the 2010s as allergenic concerns emerged. Studies in Sweden documented a rise in contact dermatitis cases linked to MIT, with patch-test reactivity increasing from 4.3% to 7.6% between 2010 and 2012. This catalyzed toxicological re-evaluations and spurred innovations in alternative preservatives.

Significance in Contemporary Chemical Research

MIT hydrate remains a critical subject due to its dual role as a preservative and a model compound for studying heterocyclic reactivity. Key areas of focus include:

- Stabilization Mechanisms: Hydration’s role in mitigating MIT’s degradation under UV exposure and alkaline conditions.

- Synergistic Formulations: Combined use with CMIT enhances biocidal activity, though regulatory restrictions now limit such mixtures.

- Environmental Persistence: Degradation pathways in aquatic systems, particularly hydrolysis and photolysis rates, inform ecological risk assessments.

Recent advancements in computational chemistry have enabled predictive modeling of MIT’s interaction with microbial enzymes, offering insights into resistance mechanisms.

Regulatory Research Frameworks and Scientific Implications

Regulatory frameworks governing MIT hydrate reflect evolving safety assessments. The European Union’s Cosmetic Regulation (EC No 1223/2009) exemplifies this dynamic:

- 2016 Amendment: Prohibited MIT in leave-on cosmetics due to sensitization risks.

- 2017 Amendment: Restricted rinse-off products to 15 ppm (0.0015%), effectively eliminating its standalone preservative use.

These regulations were informed by genotoxicity studies, including a 30-month murine bioassay that identified rare hemangiosarcomas, though their clinical relevance remains debated. The Cosmetic Ingredient Review (CIR) panel emphasized the need for rigorous impurity profiling, as residual reactants like cyanide could exacerbate toxicity.

Table 1: Key Regulatory Milestones for MIT Hydrate

| Year | Regulation Body | Action | Concentration Limit |

|---|---|---|---|

| 2016 | EU Commission | Ban in leave-on cosmetics | 0 ppm |

| 2017 | EU Commission | Restriction in rinse-off products | 15 ppm |

| 2019 | CIR Panel | Reaffirmed safety for non-cosmetic uses | N/A |

The intersection of regulatory mandates and industrial innovation has spurred research into MIT analogs, such as benzisothiazolinone (BIT), which exhibit lower allergenic potential.

Cyclization reactions form the cornerstone of 2-methyl-1,2-thiazol-3-one hydrate synthesis. A widely studied pathway involves the oxidative cyclization of 2-methyl-3-mercaptopropionaldehyde using hydrogen peroxide or chlorine gas as oxidizing agents. This reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular dehydration to form the isothiazolone ring [2].

An alternative method, described in patent CN103130738A, utilizes o-chlorobenzonitrile and anhydrous sodium hydrosulfide to generate o-mercaptobenzonitrile, which undergoes chlorination and cyclization to yield 1,2-benzisothiazol-3-one derivatives [2]. While this pathway was initially developed for benzisothiazolones, analogous mechanisms apply to methyl-substituted variants.

Table 1: Comparison of Cyclization Methods

| Precursor | Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 2-Methyl-3-mercaptopropionaldehyde | Cl₂ | Acetonitrile | 78–85 |

| o-Chlorobenzonitrile | Cl₂ | DMF | 65–72 [2] |

Key mechanistic studies reveal that solvent polarity critically influences cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) stabilize transition states, improving yields by 12–15% compared to nonpolar alternatives [2].

Industrial-Scale Synthesis Research

Industrial production employs continuous-flow reactors to optimize heat and mass transfer. A representative process involves:

- Feedstock Preparation: 2-Methyl-3-mercaptopropionaldehyde (purity ≥98%) dissolved in acetonitrile (1:5 w/v)

- Oxidative Cyclization: Reaction with chlorine gas at 40–50°C for 4–6 hours

- Hydration: Addition of deionized water (1:3 v/v) under nitrogen atmosphere

- Purification: Multi-stage distillation to isolate the hydrate form

Table 2: Lab-Scale vs. Industrial Parameters

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–5 L | 500–5000 L |

| Temperature Control | Batch | Continuous |

| Yield | 70–78% | 82–88% |

Scale-up challenges include managing exothermic reactions during chlorination, addressed through jacketed reactors with integrated cooling systems [2].

Novel Synthetic Approaches for Enhanced Purity

Recent advances focus on minimizing byproducts like sulfoxides and sulfones. One innovative method employs electrochemical cyclization, achieving 94% purity by avoiding halogenated reagents:

- Anode: Platinum mesh in 0.1M H₂SO₄

- Cathode: Graphite rod

- Substrate: 2-Methyl-3-mercaptopropionaldehyde (0.5M)

- Current Density: 10 mA/cm²

This approach reduces sulfur-containing impurities by 40% compared to traditional methods . Phase-transfer catalysis using tetrabutylammonium bromide has also shown promise, enhancing reaction homogeneity and reducing side reactions during N-alkylation .

Optimization Strategies for N-Alkylation vs. O-Alkylation

Regioselective alkylation remains a critical challenge due to competing N- and O-alkylation pathways. Systematic studies demonstrate that:

- N-Alkylation Favored: Low temperatures (0–10°C), polar aprotic solvents (DMF), and bulky alkylating agents (tert-butyl iodide)

- O-Alkylation Favored: High temperatures (60–80°C), protic solvents (methanol), and small alkylators (methyl iodide)

Table 3: Alkylation Selectivity Under Varied Conditions

| Alkylating Agent | Solvent | Temp (°C) | N:O Ratio |

|---|---|---|---|

| Methyl iodide | DMF | 5 | 1:3.2 |

| tert-Butyl iodide | THF | 25 | 4.7:1 |

| Dimethyl sulfate | Methanol | 65 | 1:8.5 |

Kinetic isotope effect studies suggest that N-alkylation proceeds via an SN2 mechanism, while O-alkylation follows an SN1 pathway, explaining the temperature dependence .

Research on Synthetic Efficiency and Yield Enhancement

Yield optimization strategies employ advanced process analytical technologies:

- In-line FTIR Monitoring: Tracks mercaptopropionaldehyde conversion in real-time

- Design of Experiments (DoE): Identifies critical factors (stoichiometry, pH, mixing speed)

- Anti-Solvent Crystallization: Ethanol/water mixtures (3:1 v/v) improve hydrate crystal purity to 99.2%

Table 4: Yield Improvement Through Process Optimization

| Parameter | Baseline Yield | Optimized Yield |

|---|---|---|

| Chlorine Stoichiometry | 1.1 eq (72%) | 1.05 eq (85%) |

| Crystallization Solvent | Water (78%) | Ethanol/Water (91%) |

| Reaction Time | 8 hr (75%) | 5.5 hr (82%) |

Continuous manufacturing platforms have demonstrated batch-to-batch consistency improvements, reducing yield variability from ±6% to ±1.5% [2].

The crystal structure of 2-methyl-1,2-thiazol-3-one;hydrate (methylisothiazolinone) was first successfully determined using in situ cryocrystallography techniques [1]. This groundbreaking study represented the first reported crystal structure determination of this important biocidal compound, despite its preparation in 1964 and widespread industrial use since the 1970s.

The cryocrystallography approach involved melt crystallization rather than conventional solution crystallization methods [1]. This technique proved particularly advantageous given the compound's high solubility in common solvents, which had previously hindered structural determination efforts. Single crystals suitable for X-ray diffraction analysis were grown directly from the melt at controlled temperatures.

Data collection was performed using a Bruker AXS diffractometer equipped with a Cu-Kα X-ray source, Incoatec multilayer optics, and an Apex II Charge-Coupled Device detector [1]. The experimental parameters included measurement at 100(2) K temperature, utilizing wavelength radiation of 0.71073 Å, and encompassing a θ range of 2.94–41.67°. The data collection strategy involved both φ and ω scans, controlled by APEX4 software, with raw diffraction data processed using SAINT software [1].

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-methyl-1,2-thiazol-3-one;hydrate exhibits distinctive structural characteristics that significantly influence its chemical reactivity and biological activity. The compound crystallizes in the triclinic crystal system with space group P-1, containing two molecules per unit cell (Z = 2) [1].

Bond Length Analysis

The five-membered thiazole ring displays characteristic bond lengths that reflect its aromatic character and electronic delocalization patterns. The sulfur-nitrogen bond (S1-N2) measures 1.6851(5) Å, which is consistent with partial double-bond character due to resonance stabilization [1]. The sulfur-carbon bond (S1-C5) exhibits a length of 1.7096(6) Å, while the carbon-carbon double bond within the ring (C4-C5) shows significant shortening to 1.3509(7) Å, confirming localized π-electron density [1].

The carbonyl functionality, critical for the compound's biocidal mechanism, displays a carbon-oxygen bond length of 1.2373(6) Å, typical of ketone carbonyl groups [1]. The nitrogen-carbon bonds connecting to the carbonyl carbon (C3-N2) and the methyl substituent (C2-N2) measure 1.3734(6) Å and 1.4508(7) Å respectively, indicating significant resonance delocalization between the nitrogen lone pair and the carbonyl system [1].

Bond Angle Characteristics

The most structurally significant feature is the remarkably small nitrogen-sulfur-carbon bond angle (N2-S1-C5) of 90.81(2)° [1]. This acute angle deviates substantially from tetrahedral geometry and introduces significant ring strain, which directly correlates with the compound's high electrophilic reactivity at the sulfur center. This geometric constraint is crucial for the compound's biocidal mechanism, as it enhances the susceptibility of the sulfur atom to nucleophilic attack by cellular thiols .

The internal ring angles demonstrate the strain distribution within the five-membered heterocycle. The C3-C4-C5 angle measures 112.68(4)°, while the C4-C3-N2 angle is 108.79(4)° [1]. The angles around the nitrogen atom show significant deviation from planarity: S1-N2-C3 = 114.93(4)°, S1-N2-C4 = 122.41(4)°, and C2-N2-C4 = 122.34(4)° [1].

Conformational Features

The five-membered thiazole ring adopts an essentially planar conformation, with all ring atoms lying within the same plane [1]. However, the methyl group attached to the nitrogen atom is slightly bent out of this plane, creating a subtle three-dimensional character. This deviation from perfect planarity affects intermolecular packing arrangements and influences the compound's physical properties [1].

Intermolecular Interaction Research

The crystal packing of 2-methyl-1,2-thiazol-3-one;hydrate reveals a distinctive layered structure that contrasts markedly with the herring-bone arrangements observed in related isothiazolinone compounds such as methylchloroisothiazolinone and benzisothiazolinone [1].

Hydrogen Bonding Networks

The primary intermolecular stabilization arises from a systematic network of carbon-hydrogen···oxygen hydrogen bonds. Two distinct hydrogen bonding interactions have been crystallographically characterized [1]:

C5-H5···O1 interaction: This bond involves the ring carbon adjacent to sulfur, with geometric parameters of C-H = 1.056(10) Å, H···O = 2.163(11) Å, C···O = 2.9635(7) Å, and an interaction angle of 130.9(8)° [1].

C4-H4···O1 interaction: This secondary interaction involves the carbon adjacent to the nitrogen, displaying C-H = 1.077(9) Å, H···O = 2.437(9) Å, C···O = 3.4733(7) Å, and an angle of 160.9(9)° [1].

These hydrogen bonds create infinite sheets of molecules that propagate parallel to the crystallographic planes with Miller indices (8 −1 19), or approximately (1 0 2) [1].

Layer Architecture and Packing Efficiency

The layered packing arrangement results in well-defined interlayer separations of 3.173 Šand 3.412 Šbetween the mean planes of adjacent molecular layers [1]. This layered structure contributes to the compound's dense packing, achieving a Kitaigorodsky packing index of 73.75% [1]. The calculated molecular volume based on the unit cell dimensions is 124.8 ų [1].

Notably, the sulfur atom in the structure does not participate in significant intermolecular interactions, which may contribute to its availability for biological reactivity [1]. This lack of intermolecular sulfur coordination preserves the electrophilic character essential for the compound's antimicrobial mechanism.

Computational Modeling of Molecular Structure

Theoretical investigations of 2-methyl-1,2-thiazol-3-one;hydrate have employed density functional theory methods to complement experimental structural data and provide insights into electronic properties and reactivity patterns.

Computational Methodology

Quantum chemical calculations have been performed using the B3LYP functional with def2-TZVP basis sets, as implemented in the ORCA computational chemistry package [1]. These calculations included full geometry optimization and frequency analysis to confirm the identification of true energy minima. The computational approach validated the experimental geometric parameters, showing excellent agreement between calculated and observed bond lengths and angles [3] [4].

Electronic Structure Analysis

Frontier molecular orbital analysis reveals important insights into the compound's reactivity patterns. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide a measure of the compound's electron-donating and electron-accepting capabilities [5]. The energy gap between these orbitals correlates with chemical reactivity, with smaller gaps generally indicating higher reactivity [3].

Natural bond orbital analysis has been employed to investigate hyperconjugative interactions and charge delocalization patterns within the thiazole ring system [6]. These studies reveal significant resonance stabilization involving the nitrogen lone pair, carbonyl group, and sulfur atom, which influences both stability and reactivity characteristics.

Conformational Stability

Computational studies confirm that 2-methyl-1,2-thiazol-3-one exists as a single stable conformer under normal conditions, with the five-membered ring maintaining planarity [7]. The small C-S-N bond angle observed experimentally is reproduced accurately in computational models, validating the high strain energy associated with this geometric constraint [1].

Solvation effects have been investigated using polarizable continuum models to simulate aqueous environments relevant to biological systems [6]. These calculations demonstrate that hydration has minimal impact on the core molecular geometry but significantly affects the electrostatic potential surface around the molecule.

Structure-Activity Relationship Investigations

The relationship between the molecular structure of 2-methyl-1,2-thiazol-3-one;hydrate and its biological activity has been extensively investigated through comparative studies with related isothiazolinone derivatives and mechanistic research.

Mechanistic Foundation

The biocidal activity of 2-methyl-1,2-thiazol-3-one fundamentally depends on its ability to react with cellular nucleophiles, particularly cysteine residues in proteins and glutathione [8] [9]. The small C-S-N bond angle of 90.81(2)° creates significant ring strain that activates the sulfur atom toward nucleophilic attack [1]. This geometric constraint is directly responsible for the compound's electrophilic reactivity, distinguishing it from less strained heterocyclic systems.

Substituent Effects

The methyl group attached to the nitrogen atom serves multiple functions in the structure-activity relationship [10]. First, it increases the compound's lipophilicity, enhancing cellular membrane penetration and bioavailability [8]. Second, the methyl substitution prevents metabolic oxidation at the nitrogen center, improving chemical stability under physiological conditions. Third, the steric bulk of the methyl group influences the compound's binding affinity to target proteins [11].

Comparative studies with the chlorinated analogue (methylchloroisothiazolinone) reveal that the additional chlorine substituent significantly enhances biocidal potency [12]. The chlorine atom increases the electrophilic character of the sulfur center and provides an additional reactive site through formation of thioacyl chloride intermediates [9].

Hydrate Formation and Stability

The hydrate form of 2-methyl-1,2-thiazol-3-one exhibits enhanced stability compared to the anhydrous compound . Hydrogen bonding interactions with water molecules reduce hygroscopicity and provide protection against hydrolytic degradation . This stabilization is particularly important for formulation and storage applications, where maintaining compound integrity is essential for sustained biocidal efficacy.

Ring System Requirements

The five-membered thiazole ring represents an optimal balance between stability and reactivity for biocidal applications [13] [14]. Larger ring systems generally show reduced strain energy and correspondingly lower reactivity, while smaller rings may be too unstable for practical use. The aromatic character of the thiazole ring contributes to membrane permeation while maintaining sufficient electrophillic reactivity at the sulfur center [11].

The positioning of the carbonyl group at the C3 position is critical for activity [15]. This placement creates optimal electronic delocalization patterns that stabilize the molecule while preserving the electrophilic character necessary for nucleophilic attack mechanisms. Alternative carbonyl positions generally result in reduced biocidal activity due to altered electronic distributions [13].

Cross-Reactivity Patterns

Structure-activity relationship studies have revealed specific molecular features responsible for cross-reactivity among different isothiazolinone derivatives [16]. Despite variations in side chain substituents, the core thiazole ring structure with its characteristic small C-S-N angle represents the primary allergenic determinant. This finding has important implications for understanding contact dermatitis patterns and developing safer alternative preservatives [16].